

# Application Note: Flow Cytometry Analysis of Cells Treated with NRX-103094

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## Compound of Interest

Compound Name: NRX-103094

Cat. No.: B10831376

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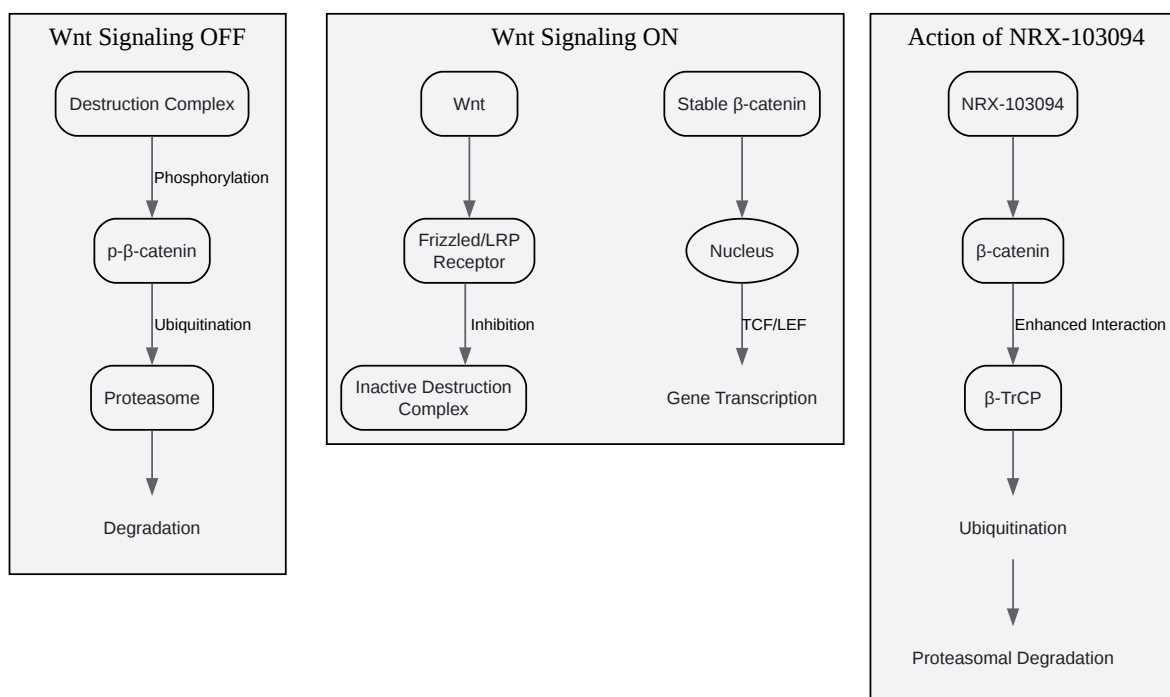
## Introduction

**NRX-103094** is a potent small molecule that functions as a "molecular glue," enhancing the interaction between  $\beta$ -catenin and its cognate E3 ligase, SCF $\beta$ -TrCP.[1][2][3] This enhanced interaction leads to the ubiquitination and subsequent proteasomal degradation of  $\beta$ -catenin. The Wnt/ $\beta$ -catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. By promoting the degradation of  $\beta$ -catenin, **NRX-103094** offers a promising therapeutic strategy for cancers dependent on this pathway.

This application note provides detailed protocols for analyzing the cellular effects of **NRX-103094** treatment using flow cytometry, a powerful technique for single-cell analysis. The primary applications covered are the assessment of apoptosis (programmed cell death) and the analysis of cell cycle distribution, both of which are expected outcomes of  $\beta$ -catenin degradation in cancer cells.

## Mechanism of Action of NRX-103094

**NRX-103094** acts as a molecular glue to stabilize the interaction between  $\beta$ -catenin and  $\beta$ -TrCP, a key component of the SCF E3 ubiquitin ligase complex. This leads to increased ubiquitination and subsequent degradation of  $\beta$ -catenin by the proteasome, thereby inhibiting the Wnt/ $\beta$ -catenin signaling pathway.



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Caption: Signaling pathway of Wnt/ $\beta$ -catenin and the mechanism of **NRX-103094**.

## Data Presentation

The following tables summarize representative quantitative data obtained from flow cytometry analysis of a human colorectal cancer cell line (e.g., SW480) treated with **NRX-103094** for 48

hours.

Table 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

Treatment	Concentration (nM)	Viable Cells (%) (Annexin V- / PI-)	Early Apoptotic Cells (%) (Annexin V+ / PI-)	Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle (DMSO)	0	94.8 ± 1.2	3.1 ± 0.8	2.1 ± 0.5
NRX-103094	100	80.5 ± 2.5	12.3 ± 1.9	7.2 ± 1.1
NRX-103094	500	65.2 ± 3.1	23.7 ± 2.4	11.1 ± 1.8

Data are presented as mean ± standard deviation from three independent experiments. The data for the treated groups are based on the observed effects of  $\beta$ -catenin knockdown in SW480 cells, where the apoptosis rate increased from ~5% to ~19%.[\[4\]](#)[\[5\]](#)[\[6\]](#)

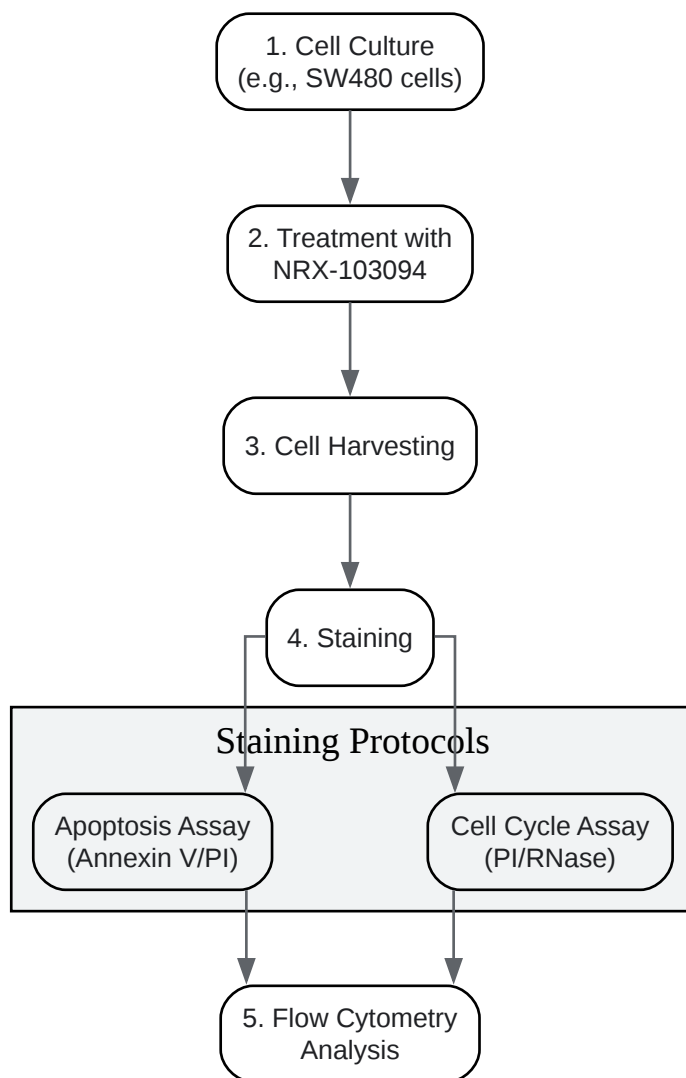
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Treatment	Concentration (nM)	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)
Vehicle (DMSO)	0	55.3 ± 2.1	28.9 ± 1.5	15.8 ± 1.2
NRX-103094	100	68.7 ± 2.8	19.5 ± 1.8	11.8 ± 1.0
NRX-103094	500	75.1 ± 3.3	14.2 ± 1.4	10.7 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments. The data are representative of the expected G0/G1 arrest upon inhibition of the Wnt/ $\beta$ -catenin pathway.

## Experimental Protocols

### Experimental Workflow



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Caption: Experimental workflow for flow cytometry analysis.

## Protocol 1: Cell Culture and Treatment

- **Cell Line:** Culture a human colorectal cancer cell line with an active Wnt/ $\beta$ -catenin pathway (e.g., SW480, HCT116) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- **Seeding:** Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

- Treatment: Prepare stock solutions of **NRX-103094** in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 100 nM, 500 nM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the solvent used for the drug.
- Incubation: Replace the medium in the wells with the medium containing **NRX-103094** or vehicle control and incubate for the desired time period (e.g., 24, 48, or 72 hours).

## Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI)

This protocol is for the detection of apoptosis by staining for phosphatidylserine externalization (Annexin V) and plasma membrane integrity (PI).

Materials:

- Annexin V-FITC (or other fluorochrome conjugate)
- Propidium Iodide (PI)
- 1X Annexin V Binding Buffer
- Phosphate-Buffered Saline (PBS)

- FACS tubes

Procedure:

- Harvest Cells:
  - For adherent cells, gently detach the cells using trypsin-EDTA.
  - Collect all cells, including those in the supernatant (which may contain apoptotic cells), by centrifugation at 300 x g for 5 minutes.
- Washing: Wash the cells twice with ice-cold PBS.

- Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately  $1 \times 10^6$  cells/mL.
- Staining:
  - Transfer 100  $\mu$ L of the cell suspension ( $1 \times 10^5$  cells) to a FACS tube.
  - Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI (1 mg/mL stock).
  - Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Analysis:
  - Add 400  $\mu$ L of 1X Annexin V Binding Buffer to each tube.
  - Analyze the samples on a flow cytometer within 1 hour of staining.
  - Use appropriate compensation controls for FITC and PI.

## Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI)

This protocol is for the analysis of cell cycle distribution based on DNA content.

Materials:

- Propidium Iodide (PI)
- RNase A
- 70% Ethanol (ice-cold)
- Phosphate-Buffered Saline (PBS)
- FACS tubes

Procedure:

- Harvest Cells:

- Harvest approximately  $1-2 \times 10^6$  cells per sample by centrifugation at 300 x g for 5 minutes.
- Washing: Wash the cells once with ice-cold PBS.
- Fixation:
  - Resuspend the cell pellet in 500  $\mu$ L of ice-cold PBS.
  - While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
  - Incubate at  $-20^{\circ}\text{C}$  for at least 2 hours (or overnight).
- Staining:
  - Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
  - Wash the cell pellet once with PBS.
  - Resuspend the cells in 500  $\mu$ L of PI/RNase staining solution (e.g., 50  $\mu\text{g}/\text{mL}$  PI and 100  $\mu\text{g}/\text{mL}$  RNase A in PBS).
  - Incubate for 30 minutes at room temperature in the dark.
- Analysis:
  - Analyze the samples on a flow cytometer.
  - Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1, S, and G2/M peaks.
  - Gate on single cells to exclude doublets and aggregates.

## Troubleshooting

- High background in apoptosis assay: Ensure gentle cell handling to prevent mechanical damage. Titrate Annexin V and PI concentrations if necessary.

- Poor resolution in cell cycle analysis: Ensure complete fixation and adequate RNase treatment. Use doublet discrimination gating during analysis.
- Inconsistent results: Maintain consistency in cell numbers, reagent concentrations, and incubation times across all samples and experiments.

## Conclusion

The protocols described in this application note provide a robust framework for assessing the cellular consequences of treating cancer cells with **NRX-103094**. By quantifying the induction of apoptosis and alterations in the cell cycle, researchers can effectively characterize the cytostatic and cytotoxic effects of this novel  $\beta$ -catenin degrader, providing valuable insights for preclinical and clinical development.

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